SEW2871

概要

説明

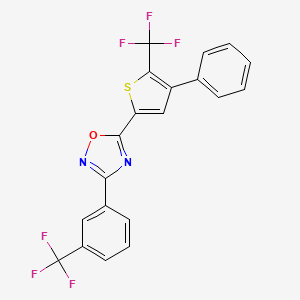

The compound “5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole” is an organic compound that contains several functional groups. These include a phenyl group, a thiophene ring, a trifluoromethyl group, and an oxadiazole ring .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of the trifluoromethyl groups and the oxadiazole ring could potentially influence the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the trifluoromethyl groups and the oxadiazole ring could potentially influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could potentially influence properties such as polarity, boiling point, and melting point .科学的研究の応用

S1P1受容体アゴニスト

SEW2871は主にS1P1受容体アゴニストとして使用されます . S1P1受容体の生物学的活性を制御します . この低分子/阻害剤は主にアクチベーター/誘導剤用途に使用されます . 細胞透過性のオキサジアゾロチエニル化合物であり、強力で高選択的なS1P1アゴニストとして作用します . スフィンゴシン-1-リン酸や他の既知のS1P受容体アゴニストとは異なり、this compoundは、10 µMという高濃度でも、他のS1P受容体サブタイプであるS1P2-5に対しては活性を示しません .

肝毒性からの保護

This compoundは、スフィンゴシン1-リン酸受容体1を介したAMPKシグナル伝達経路を通じて肝臓バリア機能を保護することにより、ANIT誘発肝毒性を軽減することが示されています . 研究では、スフィンゴシン-1-リン酸受容体1(S1PR1)の選択的アゴニストであるthis compoundは、3D培養マウス初代肝細胞におけるANIT誘発TJ損傷を軽減しました . in vivoデータは、this compoundがANIT誘発胆汁うっ滞性肝毒性を改善したことを示しています . さらなる保護メカニズムの研究では、this compoundは、AMPKシグナル伝達経路を介したS1PR1のアップレギュレーションによって肝細胞TJを回復させただけでなく、肝胆管バリア機能の欠損も回復させたことが示されました .

作用機序

Target of Action

SEW2871 is an orally active, potent, and highly selective agonist of the S1P1 (sphingosine-1-phosphate type 1 receptor) . The S1P1 receptor is a G protein-coupled receptor that plays a crucial role in regulating lymphocyte trafficking, vascular integrity, and cytoskeletal organization .

Mode of Action

This compound interacts with the S1P1 receptor, activating it with an EC50 of 13.8 nM . This interaction triggers the activation of ERK, Akt, and Rac signaling pathways . Additionally, this compound induces the internalization and recycling of the S1P1 receptor .

Biochemical Pathways

The activation of the S1P1 receptor by this compound impacts several biochemical pathways. It activates the ERK, Akt, and Rac signaling pathways , which are involved in cell survival, growth, and motility. In particular, the AMPK signaling pathway is implicated in the protective effects of this compound, such as in hepatocyte barrier function .

Pharmacokinetics

It is known that this compound is orally active , suggesting good bioavailability.

Result of Action

This compound’s activation of the S1P1 receptor leads to a reduction in the number of lymphocytes in the blood . This is due to the sequestration of lymphocytes into secondary lymphoid organs . In addition, this compound has been shown to protect kidneys against ischemia-reperfusion injury by reducing CD4+ T cell infiltration . It also ameliorates experimental colitis in mice .

Action Environment

It is known that the effectiveness of this compound can be affected by the physiological and pathological state of the organism, such as the presence of inflammation or disease .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10F6N2OS/c21-19(22,23)13-8-4-7-12(9-13)17-27-18(29-28-17)15-10-14(11-5-2-1-3-6-11)16(30-15)20(24,25)26/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMNPJXKQVTQTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10F6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399085 | |

| Record name | SEW2871 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

256414-75-2 | |

| Record name | SEW2871 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SW2871 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

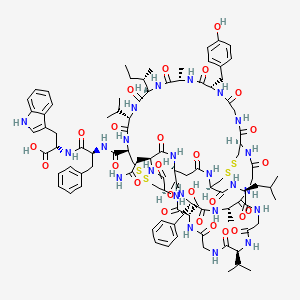

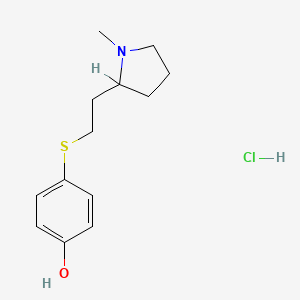

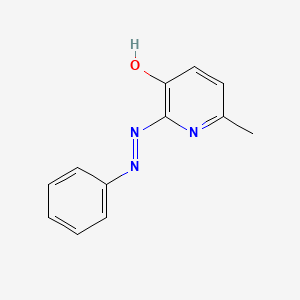

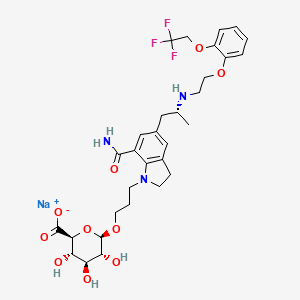

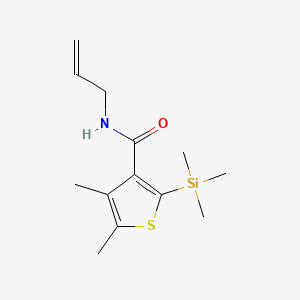

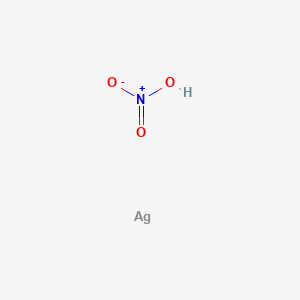

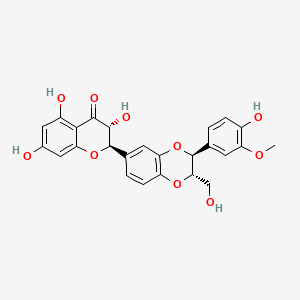

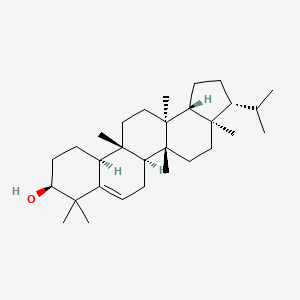

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。